1-Methylpyrrole

Catalog No.
S602861
CAS No.
96-54-8
M.F
C5H7N
M. Wt
81.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylpyrrole

CAS Number

96-54-8

Product Name

1-Methylpyrrole

IUPAC Name

1-methylpyrrole

Molecular Formula

C5H7N

Molecular Weight

81.12 g/mol

InChI

InChI=1S/C5H7N/c1-6-4-2-3-5-6/h2-5H,1H3

InChI Key

OXHNLMTVIGZXSG-UHFFFAOYSA-N

SMILES

CN1C=CC=C1

Synonyms

1-Methyl-1H-pyrrole; 1-Methylpyrrole; NSC 65440;

Canonical SMILES

CN1C=CC=C1

The exact mass of the compound 1-Methylpyrrole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65440. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. It belongs to the ontological category of pyrroles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Methylpyrrole is an N-alkylated heteroaromatic building block widely utilized in advanced organic synthesis, electrochemical film deposition, and battery electrolyte formulations. Unlike unsubstituted pyrrole, the presence of the N-methyl group eliminates the acidic imino hydrogen, fundamentally altering its thermal profile, chemical reactivity, and polymerization behavior [1]. Operating as a liquid at room temperature with a boiling point of 111–114 °C, it circumvents the strong intermolecular hydrogen bonding characteristic of its parent compound[2]. For procurement and material selection, 1-methylpyrrole is prioritized when downstream applications demand strict C-regioselectivity without N-protection steps, or when synthesizing specialty permselective polymers and dielectric films where high electrical conductivity is a liability.

Substituting 1-methylpyrrole with generic pyrrole introduces critical failure points in both synthetic workflows and material performance. In organic synthesis, the acidic N-H proton of unsubstituted pyrrole (pKa ~17.5) acts as a reactive site, leading to unwanted N-alkylation, N-acylation, or polymerization under acidic conditions, necessitating costly and time-consuming protection-deprotection sequences [1]. In electrochemical applications, the polymerization of unsubstituted pyrrole yields highly conductive polypyrrole (~100 S/cm), whereas 1-methylpyrrole produces a sterically hindered, non-conductive polymer (~10^-3 S/cm) [2]. Consequently, attempting to use generic pyrrole in applications requiring dielectric barrier films, such as methanol-blocking fuel cell membranes, results in fatal short-circuiting or excessive permeability.

Thermal Volatility and Processability Enhancement

1-Methylpyrrole exhibits a boiling point of 111–114 °C, compared to 129–130 °C for unsubstituted pyrrole [1]. This ~16 °C reduction is driven by the absence of intermolecular N-H hydrogen bonding networks, allowing for lower-temperature phase transitions.

Evidence DimensionBoiling point and phase transition temperature
Target Compound Data111–114 °C
Comparator Or BaselineUnsubstituted pyrrole (129–130 °C)
Quantified Difference~16 °C reduction in boiling point
ConditionsAtmospheric pressure (760 mmHg)

The absence of N-H hydrogen bonding significantly lowers the boiling point, enabling milder solvent removal and more efficient gas-phase precursor delivery in chemical vapor deposition (CVD) processes.

Electropolymerized Film Conductivity Control

When subjected to electrochemical oxidation, unsubstituted pyrrole forms highly conductive polypyrrole films (~100 S/cm). In contrast, the steric hindrance of the N-methyl group in 1-methylpyrrole disrupts backbone planarity, yielding poly(1-methylpyrrole) films with a drastically lower conductivity of ~10^-3 S/cm [1].

Evidence DimensionElectrical conductivity of resulting polymer films
Target Compound Data~10^-3 S/cm (Poly-1-methylpyrrole)
Comparator Or Baseline~100 S/cm (Polypyrrole)
Quantified Difference5 orders of magnitude reduction in electrical conductivity
ConditionsElectrochemically oxidized polymer films at room temperature

Steric hindrance from the methyl group forces a non-planar polymer backbone, making this compound the required precursor when synthesizing insulating, permselective, or dielectric barrier coatings rather than conductive traces.

Methanol Crossover Reduction in Fuel Cell Membranes

Modifying Nafion membranes via the in-situ polymerization of 1-methylpyrrole creates a permselective barrier that reduces methanol permeability by 90% at high polymer loadings, outperforming unmodified Nafion baselines in Direct Methanol Fuel Cell (DMFC) half-cell tests [1].

Evidence DimensionMethanol permeability reduction
Target Compound Data90% reduction in methanol crossover
Comparator Or BaselineUnmodified Nafion membrane
Quantified Difference90% decrease in permeability at high polymer loadings
ConditionsDirect Methanol Fuel Cell (DMFC) half-cell tests

Procuring 1-methylpyrrole for membrane modification drastically improves fuel cell efficiency by creating a robust methanol barrier while preserving essential proton conductivity.

Regioselectivity in Electrophilic Aromatic Substitution

In Vilsmeier-Haack and Friedel-Crafts acylations, 1-methylpyrrole directs substitution exclusively to the carbon atoms (primarily C2), enabling one-pot syntheses of 4-acylpyrrole-2-carboxaldehydes. Unsubstituted pyrrole requires prior N-protection to prevent N-acylation or deprotonation, adding at least two synthetic steps to the workflow [1].

Evidence DimensionSynthetic steps to C-acylated derivatives
Target Compound DataDirect C2-substitution in 1-pot sequences
Comparator Or BaselinePyrrole (requires N-protection to prevent N-substitution/polymerization)
Quantified DifferenceElimination of 2 synthetic steps (protection and deprotection)
ConditionsVilsmeier-Haack intermediate acylation under Friedel-Crafts conditions

Eliminating the reactive imino hydrogen streamlines the commercial scale-up of pyrrole-based pharmaceuticals and agrochemicals by preventing yield-destroying N-side reactions.

Precursor for Permselective Fuel Cell Membranes

Leveraging its ability to form sterically hindered, low-conductivity polymers, 1-methylpyrrole is utilized as a monomer for modifying Nafion membranes in Direct Methanol Fuel Cells (DMFCs). In-situ polymerization of 1-methylpyrrole within the membrane matrix reduces methanol crossover by up to 90%, significantly enhancing cell efficiency without acting as an electrical short-circuit [1].

Building Block for C-Substituted Pyrrole Pharmaceuticals

Because the N-methyl group acts as a permanent blocking agent that eliminates imino hydrogen reactivity, 1-methylpyrrole is utilized for synthesizing complex C2- and C3-substituted pyrrole derivatives. It allows for direct, one-pot Vilsmeier-Haack and Friedel-Crafts acylations, bypassing the multi-step N-protection/deprotection sequences required when using generic pyrrole [2].

Dielectric and Insulating Coating Monomer

In electrochemical and microelectronic applications where a conformal, non-conductive barrier is required, 1-methylpyrrole is selected over unsubstituted pyrrole. The resulting poly(1-methylpyrrole) films exhibit conductivities in the 10^-3 S/cm range (compared to 100 S/cm for polypyrrole), making them highly suitable for corrosion protection, sensor matrices, and dielectric layers[3].

XLogP3

1.2

Boiling Point

115.0 °C

LogP

1.21 (LogP)
1.21

UNII

NG5GPN98ZG

GHS Hazard Statements

Aggregated GHS information provided by 1521 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (89.94%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (98.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

21.44 mmHg

Pictograms

Irritant

Irritant

Other CAS

96-54-8

Wikipedia

1-methylpyrrole

General Manufacturing Information

1H-Pyrrole, 1-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

Electron Transfer Quenching of Rhodamine 6G by

Yi Zhen Tan, Xiangyang Wu, Thanh Nhut Do, Hoang Long Nguyen, Howe-Siang Tan, Shunsuke Chiba, Edwin K L Yeow
PMID: 34286993   DOI: 10.1021/acs.jpcb.1c04536

Abstract

In the heterobiaryl cross-coupling reaction between aryl halides (Ar-X) and
-methylpyrrole (
-MP) catalyzed by rhodamine 6G (Rh6G
) under irradiation with visible light, a highly active and long-lived (millisecond time range) rhodamine 6G radical (Rh6G
) is formed upon electron transfer from
,
-diisopropylethylamine (DIPEA) to Rh6G
. In this study, we utilized steady-state and time-resolved spectroscopy techniques to demonstrate the existence of another electron-transfer process occurring from the relatively electron-rich
-MP to photoexcited Rh6G
that was neglected in the previous reports. In this case, the radical Rh6G
formed is short-lived and undergoes rapid recombination (nanosecond time-range), rendering it ineffective in reducing Ar-X to aryl radicals Ar
that can subsequently be trapped by
-MP. This is further demonstrated
two model reactions involving 4'-bromoacetophenone and 1,3,5-tribromobenzene with insignificant product yields after visible-light irradiation in the absence of DIPEA. The unproductive quenching of photoexcited Rh6G
by
-MP leads to a lower concentration of photocatalyst available for competitive charge transfer with DIPEA and hence decreases the efficiency of the cross-coupling reaction.


Interactions of preservatives in meat processing: Formation of carcinogenic compounds, analytical methods, and inhibitory agents

Luciano Molognoni, Heitor Daguer, Gabriel Emiliano Motta, Thais Cardoso Merlo, Juliano De Dea Lindner
PMID: 31554117   DOI: 10.1016/j.foodres.2019.108608

Abstract

Meat products are important for balanced diets because of their nutritional richness. However, noxious compounds may be formed by interactions among reactants and specific conditions in processed meats. N-nitroso compounds, heterocyclic aromatic amines, polycyclic aromatic hydrocarbons, 1,4-dinitro-2-methyl pyrrole (DNMP), and ethyl nitrolic acid (ENA) are among the main compounds of toxicological concern. This review corroborates the International Agency for Research on Cancer (IARC)'s decision to classify those foodstuffs as carcinogenic to humans. Furthermore, this paper also aimed at clarifying how noxious compounds are formed in meat products, as well as their health effects for consumers. The preservatives abuse and the use of forbidden additives may increase the formation of carcinogens. Risks are not only due to preservatives, since some compounds are formed during processing or digestion, without clear link to any additive. Regulation should set specific residue limits for other noxious compounds in meat products, such as DNMP and ENA. The scope of control programs should be extended instead of assessing the proper use of additives only. Thus, reliable analytical methods for the quantitation of carcinogens should be available. Fermentative and enzymatic processes for bioconversion are among the main strategies to solve these problems in foodstuffs. The use of antioxidants is the most common approach, because of its low cost and effectiveness. In the future, the IARC classification should rather consider different categories of processing, as well as the chemical and microbiological composition of meat products. Further studies are still required to clarify the increase on cancer risk due to the consumption of meat products and to elucidate the main mechanisms of carcinogenicity. Notwithstanding, such carcinogens cannot be neglected, but continuously investigated, including their health implications in relation to other foods.


The application of fluorescence-conjugated pyrrole/imidazole polyamides in the characterization of protein-DNA complex formation

Yong-Woon Han, Hiroshi Sugiyama, Yoshie Harada
PMID: 26734690   DOI: 10.1039/c5bm00214a

Abstract

N-Methylpyrrole (Py)-N-methylimidazole-(Im) polyamides are sequence-specific DNA-binding modules that are widely used for gene regulation, as synthetic transcriptional factors and as sequence-specific DNA alkylating agents. Recently, Py-Im polyamides have been conjugated with fluorophores, resulting in conjugates that are useful for the detection of specific DNA sequences. A Förster resonance energy transfer has been observed between Cy3- and Cy5-conjugated Py-Im polyamides on the nucleosome, indicating that fluorescence-conjugated Py-Im polyamides could possibly be used to characterise protein-DNA complexes. In this minireview, we discuss recent reports regarding fluorescence-conjugated Py-Im polyamides and their future application in the characterization of protein-DNA complex formation.


Determination of the inhibitory effects of N-methylpyrrole derivatives on glutathione reductase enzyme

Esma Kocaoğlu, Oktay Talaz, Hüseyin Çavdar, Murat Şentürk, Claudiu T Supuran, Deniz Ekinci
PMID: 30362388   DOI: 10.1080/14756366.2018.1520228

Abstract

Glutathione reductase (GR) is a crucial antioxidant enzyme which is responsible for the maintenance of antioxidant GSH molecule. Antimalarial effects of some chemical molecules are attributed to their inhibition of GR, thus inhibitors of this enzyme are expected to be promising candidates for the treatment of malaria. In this work, GR inhibitory properties of N-Methylpyrrole derivatives are reported. It was found that all compounds have better inhibitory activity than the strong GR inhibitor N,N-bis(2-chloroethyl)-N-nitrosourea, especially three molecules, 8 m, 8 n, and 8 q, were determined to be the most powerful among them. Findings of our study indicates that these Schiff base derivatives are strong GR inhibitors which can be used as leads for designation of novel antimalarial candidates.


Sequence-specific DNA alkylation by tandem Py-Im polyamide conjugates

Rhys Dylan Taylor, Yusuke Kawamoto, Kaori Hashiya, Toshikazu Bando, Hiroshi Sugiyama
PMID: 24942204   DOI: 10.1002/asia.201402331

Abstract

Tandem N-methylpyrrole-N-methylimidazole (Py-Im) polyamides with good sequence-specific DNA-alkylating activities have been designed and synthesized. Three alkylating tandem Py-Im polyamides with different linkers, which each contained the same moiety for the recognition of a 10 bp DNA sequence, were evaluated for their reactivity and selectivity by DNA alkylation, using high-resolution denaturing gel electrophoresis. All three conjugates displayed high reactivities for the target sequence. In particular, polyamide 1, which contained a β-alanine linker, displayed the most-selective sequence-specific alkylation towards the target 10 bp DNA sequence. The tandem Py-Im polyamide conjugates displayed greater sequence-specific DNA alkylation than conventional hairpin Py-Im polyamide conjugates (4 and 5). For further research, the design of tandem Py-Im polyamide conjugates could play an important role in targeting specific gene sequences.


Synthesis, structure elucidation, and determination of polyhalogenated N-methylpyrroles (PMPs) in blue mussels

Carolin Hauler, Walter Vetter
PMID: 28942571   DOI: 10.1007/s11356-017-0229-2

Abstract

Polyhalogenated N-methylpyrroles (PMPs) are halogenated natural products (HNPs) recently detected in seagrass, blue mussels, and other marine organisms. In this study, we synthesized 2,3,4,5-tetrachloro-N-methylpyrrole (Cl
-MP), 2,3,4,5-tetrabrominated-N-methylpyrrole (Br
-MP, aka TBMP), and mixed tetrahalogenated (Cl and Br) N-methylpyrrole congeners. Use of one- and two-dimensional
H and
C NMR verified the structures of isolated/enriched 3,4-dibromo-2,5-dichloro-N-methylpyrrole (3,4-Br
-2,5-Cl
-MP), 2,3,4-tribromo-5-chloro-N-methylpyrrole (2,3,4-Br
-5-Cl-MP), and 3-bromo-2,4,5-trichloro-N-methylpyrrole (3-Br-2,4,5-Cl
-MP). GC/EI-MS and GC/ECNI-MS mass spectra of the five PMPs were studied with regard to fragmentation pattern and individual responses which were strongly affected by the presence (or absence) of Br in α-position(s). Quantitative solutions of the synthesized standards were used to determine the elution order of isomers and to quantify PMPs in selected blue mussel samples (Mytilus sp.) from the European Atlantic coast (Spain, France), the North Sea (the Netherlands, Germany) and Baltic Sea (Germany). PMPs were detected in all samples and the concentrations ranged between 0.6 and 52 μg/kg lipids with Br
-MP being the most abundant representative of this substance class.


Genome-Wide Assessment of the Binding Effects of Artificial Transcriptional Activators by High-Throughput Sequencing

Anandhakumar Chandran, Junetha Syed, Yue Li, Shinsuke Sato, Toshikazu Bando, Hiroshi Sugiyama
PMID: 27477066   DOI: 10.1002/cbic.201600274

Abstract

One of the major goals in DNA-based personalized medicine is the development of sequence-specific small molecules to target the genome. SAHA-PIPs belong to such class of small molecule. In the context of the complex eukaryotic genome, the differential biological effects of SAHA-PIPs are unclear. This question can be addressed by identifying the binding regions across the genome; however, it is a challenge to enrich small-molecule-bound DNA without chemical crosslinking. Here, we developed a method that employs high-throughput sequencing to map the binding area of small molecules throughout the chromatinized human genome. Analysis of the sequenced data confirmed the presence of specific binding sites for SAHA-PIPs from the enriched sequence reads. Mapping the binding sites and enriched regions on the human genome clarifies the reason for the distinct biological effects of SAHA-PIP. This approach will be useful for identifying the function of other small molecules on a large scale.


Determination of exogenous prohibited flavour compounds added in coffee using gas chromatography triple quadrupole tandem massspectrometry and gas chromatography/combustion/isotope ratio mass spectrometry

Yujiao Wang, Tong Liu, Fengming Chen, Xiujuan Wang, Feng Zhang
PMID: 33151806   DOI: 10.1080/19440049.2020.1831081

Abstract

An analytical method based on gas chromatography coupled to triple quadrupole tandem mass spectrometry (GC-MS/MS) was developed for the simultaneous determination of exogenous prohibited flavour compounds in coffee samples. In addition, gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) was developed to determine the origin of the founded prohibited flavour compound, N-methylpyrrole-2-carboxaldehyde (NMPCA). The good selectivity and sensitivity achieved in multiple reactions monitoring (MRM) mode allowed satisfactory confirmation and quantitation for the flavour compounds. The limits of detection (LODs) and limits of quantitation (LOQs) of these compounds were in the range of 0.0005-5.0 µg/kg and 0.002-16.0 µg/kg, respectively. The coffee samples were extracted with simultaneous distillation extraction (SDE) and NMPCA was analysed on a GC/C/IRMS system. The δ
C values of endogenous NMPCA in coffee beans were within a range of -35.0‰ to -31.1‰, whereas exogenous NMPCA was the range from -27.9‰ to -23.9‰. The validation results revealed that the GC-MS/MS method was sensitive and reliable, and the origin of NMPCA can be distinguished by GC/C/IRMS. Finally, this method was successfully applied to coffee samples analysis and NMPCA was found in coffee samples.


Sliding on DNA: From Peptides to Small Molecules

Kan Xiong, Graham S Erwin, Aseem Z Ansari, Paul C Blainey
PMID: 27813331   DOI: 10.1002/anie.201606768

Abstract

Many DNA binding proteins utilize one-dimensional (1D) diffusion along DNA to accelerate their DNA target recognition. Although 1D diffusion of proteins along DNA has been studied for decades, a quantitative understanding is only beginning to emerge and few chemical tools are available to apply 1D diffusion as a design principle. Recently, we discovered that peptides can bind and slide along DNA-even transporting cargo along DNA. Such molecules are known as molecular sleds. Here, to advance our understanding of structure-function relationships governing sequence nonspecific DNA interaction of natural molecular sleds and to explore the potential for controlling sliding activity, we test the DNA binding and sliding activities of chemically modified peptides and analogs, and show that synthetic small molecules can slide on DNA. We found new ways to control molecular sled activity, novel small-molecule synthetic sleds, and molecular sled activity in N-methylpyrrole/N-methylimidazole polyamides that helps explain how these molecules locate rare target sites.


Genome-wide Mapping of Drug-DNA Interactions in Cells with COSMIC (Crosslinking of Small Molecules to Isolate Chromatin)

Graham S Erwin, Matthew P Grieshop, Devesh Bhimsaria, Asuka Eguchi, José A Rodríguez-Martínez, Aseem Z Ansari
PMID: 26863565   DOI: 10.3791/53510

Abstract

The genome is the target of some of the most effective chemotherapeutics, but most of these drugs lack DNA sequence specificity, which leads to dose-limiting toxicity and many adverse side effects. Targeting the genome with sequence-specific small molecules may enable molecules with increased therapeutic index and fewer off-target effects. N-methylpyrrole/N-methylimidazole polyamides are molecules that can be rationally designed to target specific DNA sequences with exquisite precision. And unlike most natural transcription factors, polyamides can bind to methylated and chromatinized DNA without a loss in affinity. The sequence specificity of polyamides has been extensively studied in vitro with cognate site identification (CSI) and with traditional biochemical and biophysical approaches, but the study of polyamide binding to genomic targets in cells remains elusive. Here we report a method, the crosslinking of small molecules to isolate chromatin (COSMIC), that identifies polyamide binding sites across the genome. COSMIC is similar to chromatin immunoprecipitation (ChIP), but differs in two important ways: (1) a photocrosslinker is employed to enable selective, temporally-controlled capture of polyamide binding events, and (2) the biotin affinity handle is used to purify polyamide-DNA conjugates under semi-denaturing conditions to decrease DNA that is non-covalently bound. COSMIC is a general strategy that can be used to reveal the genome-wide binding events of polyamides and other genome-targeting chemotherapeutic agents.


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